Product packaging for Chloro(4-nitrophenyl)methanol(Cat. No.:CAS No. 362619-81-6)

Chloro(4-nitrophenyl)methanol

Cat. No.: B14255844
CAS No.: 362619-81-6
M. Wt: 187.58 g/mol
InChI Key: RNFRIQSCPSVMEY-UHFFFAOYSA-N
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Description

Significance as a Key Intermediate in Organic Synthesis

The reactivity of Chloro(4-nitrophenyl)methanol, owing to its distinct functional groups, establishes it as a valuable precursor in the synthesis of more complex organic molecules. The presence of the hydroxyl group allows for transformations such as oxidation to the corresponding aldehyde or carboxylic acid. smolecule.comevitachem.com Concurrently, the chloro and nitro groups on the aromatic ring influence its electronic properties and provide sites for various chemical modifications.

This compound serves as a crucial building block in the creation of a range of other chemicals. For instance, it can be a precursor in the synthesis of other intermediates like 2-Chloro-4-nitrobenzaldehyde and 2-Chloro-4-nitrobenzoic acid. chemsrc.com The strategic placement of the chloro and nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a fundamental process in organic chemistry. rsc.org

Foundational Research Areas and Interdisciplinary Connections

The utility of this compound and its derivatives extends across multiple scientific disciplines. In medicinal chemistry, these compounds are investigated as intermediates in the synthesis of potential pharmaceutical agents. evitachem.comnetascientific.com The structural motif is found in molecules explored for various biological activities.

In the realm of materials science, derivatives of this compound are explored for the development of new materials with specific optical or electronic properties. smolecule.com The nitro group, being a strong chromophore, can impart color to the molecules, leading to applications in the dye and pigment industry. netascientific.com

Furthermore, in the field of biochemistry, chromogenic substrates like 2-Chloro-4-nitrophenyl β-D-galactopyranoside, which is structurally related to this compound, are employed to assay enzyme activity. biosynth.com This highlights the interdisciplinary nature of research involving this class of compounds, connecting organic synthesis with diagnostics and biotechnology. An enzymatic synthesis of 2-chloro-4-nitrophenyl β-maltopentaoside, a substrate for α-amylase, has also been reported, demonstrating its relevance in biocatalysis and analytical biochemistry. tandfonline.com

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Physical Form Solid
Boiling Point 337.0 ± 27.0 °C at 760 mmHg
Flash Point 157.6 ± 23.7 °C
Density 1.5 ± 0.1 g/cm³
Refractive Index 1.612

Note: The properties listed are for (2-Chloro-4-nitrophenyl)methanol. Data is compiled from various sources. chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B14255844 Chloro(4-nitrophenyl)methanol CAS No. 362619-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

362619-81-6

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

chloro-(4-nitrophenyl)methanol

InChI

InChI=1S/C7H6ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4,7,10H

InChI Key

RNFRIQSCPSVMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Chloro 4 Nitrophenyl Methanol

Established Synthetic Routes

Traditional synthesis of Chloro(4-nitrophenyl)methanol and its analogs often relies on foundational organic reactions, including nucleophilic aromatic substitution and various redox transformations.

Nucleophilic Aromatic Substitution (SNA_r) is a fundamental reaction class for functionalizing aryl compounds. fishersci.it In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. The process is particularly effective for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂). masterorganicchemistry.comsemanticscholar.org The nitro group, when positioned ortho or para to the leaving group, significantly stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the nucleophilic attack. masterorganicchemistry.comsemanticscholar.orgnih.gov

For the synthesis of this compound derivatives, an SNA_r pathway would typically involve an aromatic substrate bearing a suitable leaving group (like a halide) and a nitro group. A nucleophile would then be introduced to form the desired product. The reaction is governed by the strength of the nucleophile, the nature of the leaving group, and the activation provided by the electron-withdrawing substituents. masterorganicchemistry.com While the reactivity order for halogens as leaving groups in SNA_r is typically F > Cl > Br > I, the choice of substrate and conditions is crucial for a successful transformation. masterorganicchemistry.com

Reductive and oxidative processes provide alternative and robust pathways for synthesizing this compound. These strategies involve the transformation of functional groups on a pre-existing chloro-nitrophenyl scaffold.

Reductive Transformations: A common reductive approach is the conversion of a corresponding carbonyl compound. For instance, 2-Chloro-4-nitrobenzaldehyde can be reduced to (2-Chloro-4-nitrophenyl)methanol. This transformation can be achieved using various reducing agents, with common examples including hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂). Similarly, the nitro group itself can be reduced to an amino group, which can then be further modified, although for the target compound, the nitro group must be retained. The general mechanism for nitro group reduction often proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it

Oxidative Transformations: Conversely, oxidative strategies can be employed, starting from a less oxidized precursor. The hydroxymethyl group of the target compound can be formed by the oxidation of a methyl group on a corresponding toluene (B28343) derivative (e.g., 2-chloro-4-nitrotoluene). Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are traditionally used for such oxidations. More advanced one-pot procedures involving tandem oxidation-nitration have also been developed for related structures, which can simplify the synthetic sequence and improve efficiency. researchgate.net Electrochemical methods are also emerging as a powerful tool for oxidative transformations, offering mild and reagent-free conditions. acs.orgbeilstein-journals.orgresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Emerging Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by introducing greater efficiency, control, and selectivity. Catalytic strategies and stereoselective synthesis are at the forefront of these advancements.

Catalysis offers significant advantages by lowering activation energies, increasing reaction rates, and enabling reactions under milder conditions. nih.gov In the context of this compound synthesis, both biocatalysis and chemocatalysis present promising opportunities.

Biocatalysis, utilizing enzymes or whole-cell systems, is particularly powerful for selective transformations. For example, the asymmetric bioreduction of prochiral ketones to chiral carbinols (alcohols) has been demonstrated with high efficiency. A study on the reduction of a related ketone, (4-chlorophenyl)(phenyl)methanone, using the biocatalyst Lactobacillus paracasei BD101, achieved the synthesis of the corresponding (S)-alcohol with high yield and excellent enantiomeric purity. researchgate.net This approach is directly applicable to the synthesis of chiral this compound from its corresponding ketone. Optimization of reaction parameters such as pH and temperature is crucial for maximizing conversion and yield. researchgate.net Enzymatic transglycosylation reactions have also been used to synthesize complex derivatives, highlighting the versatility of biocatalytic methods. tandfonline.com

Table 1: Biocatalytic Reduction Optimization Data
ParameterValueConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
pH5.85>99>9997 researchgate.net
Temperature (°C)37>99>9997 researchgate.net
Incubation Time (h)71>99>9997 researchgate.net
Agitation Speed (rpm)120>99>9997 researchgate.net

The methanol (B129727) carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Stereoselective synthesis, which selectively produces one enantiomer over the other, is of paramount importance, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Asymmetric bioreduction, as discussed previously, is a premier strategy for achieving high stereoselectivity. researchgate.net The use of whole-cell biocatalysts like Candida zeylanoides or Lactobacillus paracasei can lead to enantiopure chiral carbinols. researchgate.net

In addition to biocatalysis, asymmetric chemocatalysis provides another powerful avenue. Multicomponent reactions, which combine three or more reactants in a single step, can be rendered stereoselective through the use of chiral catalysts. For instance, the use of chiral amino acids like L-proline has been shown to effectively catalyze [3+2] cycloaddition reactions to produce complex heterocyclic structures with high regio- and stereoselectivity. mdpi.com Such strategies could be adapted to control the stereochemistry during the formation of the this compound scaffold. mdpi.comacs.org

Catalytic Strategies in this compound Synthesis

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsemanticscholar.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing.

Key principles of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. nih.gov The use of catalysts is a cornerstone of green chemistry as it allows for the use of smaller quantities of reagents and often enables milder reaction conditions. nih.govsemanticscholar.org

Practical applications of green chemistry in synthesis include:

Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) is a major goal. nih.gov Some reactions can even be performed under solvent-free conditions, further minimizing waste. semanticscholar.orgresearchgate.net

Waste Reduction Metrics: The environmental impact of a reaction can be quantified using metrics like the Environmental Factor (E-factor), which measures the mass of waste per unit of product, and Effective Mass Yield (EMY), which considers the mass of desired product relative to all non-benign materials used. researchgate.net A comparative study on hydrazone synthesis showed a dramatic improvement in these metrics when switching from a conventional solvent-based method to a greener solvent-free approach. researchgate.net

Table 2: Comparison of Green Chemistry Metrics
Synthetic MethodE-Factor (g/g)Effective Mass Yield (%)Reference
Conventional (Solvent-Based)52.34 - 55.8515.00 - 16.42 researchgate.net
Greener (Solvent-Free)0.85 - 2.2430.89 - 54.13 researchgate.net

By integrating catalytic methods, especially biocatalysis, and adopting greener solvents and energy sources, the synthesis of this compound can be made more efficient, selective, and sustainable.

Atom Economy and Waste Minimization in Process Design

Atom economy is a fundamental concept in green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. um-palembang.ac.id High atom economy signifies a more efficient and less wasteful process. In the context of this compound synthesis, this translates to designing reaction pathways that generate minimal by-products.

One approach to improving atom economy is through the use of catalytic reactions. For instance, gold(I)-catalyzed hydroamination reactions for the synthesis of related α-chloromethylketimines have demonstrated full atom economy by reacting equimolar amounts of chloroalkynes and aromatic amines. acs.org While not a direct synthesis of this compound, this highlights the potential of catalytic systems to achieve high atom economy.

Another critical aspect of waste minimization is reducing the generation of hazardous substances. Traditional synthetic routes often involve nitration and chlorination steps that can produce significant toxic waste. Greener approaches aim to circumvent these issues. For example, studies on the synthesis of dichloro p-nitrophenyl hydrazones have reported high atom economy (94.50%-94.84%) in both solvent-based and solvent-free conditions, indicating efficient conversion of reactants to products with minimal by-products like water. discoveryjournals.org

The concept of "E-factor," which is the mass ratio of waste to the desired product, and "Process Mass Intensity" (PMI), the total mass used to produce a certain mass of product, are key metrics in evaluating the environmental impact of a synthesis. discoveryjournals.org Solvent-free methods have shown lower E-factors and higher effective mass yields compared to conventional solvent-based methods, although the latter can sometimes have higher reaction mass efficiency due to better yields. discoveryjournals.orgresearchgate.net

Table 1: Green Chemistry Metrics in Synthesis

Metric Description Goal
Atom Economy The measure of the efficiency of a chemical reaction in converting reactants to products. Maximize
E-Factor The mass ratio of waste to the desired product. Minimize
Process Mass Intensity (PMI) The total mass of materials used to produce a certain mass of product. Minimize
Effective Mass Yield The percentage of the mass of the desired product relative to the mass of all non-benign materials used in its synthesis. discoveryjournals.org Maximize

Utilization of Safer Solvents and Solvent-Free Methodologies

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of, leading to significant environmental concerns. nbu.ac.in Consequently, there is a strong push towards the use of safer, more sustainable alternatives or, ideally, the elimination of solvents altogether. acs.org

Research has shown the successful implementation of solvent-free or "dry grinding" conditions for various organic reactions. rsc.org For instance, the synthesis of N-Aryl 2,3-Dihydro-4H naphtho-[2,1-e] 1,3-oxazine derivatives has been achieved by grinding the reactants in a porcelain mortar, followed by extraction with a minimal amount of a less hazardous solvent like dichloromethane. biomedres.us Similarly, microwave-assisted solvent-free synthesis has proven to be an efficient and environmentally friendly method for producing α,β-unsaturated compounds with excellent yields. oatext.com

In cases where a solvent is necessary, the focus is on "greener" alternatives. Water is an ideal green solvent, but the low solubility of many organic compounds, including intermediates for this compound synthesis, can be a challenge. tandfonline.com To address this, researchers have explored the use of co-solvents. For example, in the enzymatic synthesis of a related compound, the addition of n-propanol to an aqueous solution significantly increased the solubility of the starting material and suppressed side reactions. tandfonline.com Other bio-based solvents like Cyrene™ are also gaining attention as sustainable alternatives to conventional dipolar aprotic solvents. acs.org

The development of solvent-free methods for the synthesis of dichloro p-nitrophenyl hydrazones has demonstrated several advantages over conventional solvent-based approaches, including lower E-factors and higher effective mass yields. researchgate.net These findings underscore the potential of solvent-free chemistry to create more sustainable synthetic routes for compounds like this compound.

Energy Efficiency in Reaction Design

Energy consumption is another critical factor in the sustainability of a chemical synthesis. um-palembang.ac.id Designing energy-efficient reactions not only reduces the environmental impact but also lowers production costs.

One of the most effective strategies for improving energy efficiency is the use of catalysis. Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. google.com For instance, the use of a Ni/Al2O3 catalyst in a combined reforming process for methanol synthesis allows the reaction to be carried out at a lower temperature range. google.com While this is for methanol, the principle applies to the synthesis of other chemicals.

Microwave-assisted synthesis is another technology that can significantly enhance energy efficiency. oatext.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and higher yields compared to conventional heating methods. nbu.ac.inoatext.com This has been successfully applied to the solvent-free synthesis of various organic compounds. oatext.com

Chemical Reactivity and Transformation of Chloro 4 Nitrophenyl Methanol

Reaction Mechanisms and Pathways

The specific arrangement of the hydroxyl, chloro, and nitro groups on the phenyl ring allows for a diverse range of chemical transformations, each with distinct mechanistic pathways.

The hydroxyl (-OH) group of Chloro(4-nitrophenyl)methanol possesses a nucleophilic oxygen atom due to its lone pairs of electrons. msu.edu This allows it to participate in reactions where it attacks an electrophilic center. Common reactions include esterification and etherification.

However, to enhance its reactivity, the hydroxyl group is often "activated." One such method involves reacting it with 4-nitrophenyl chloroformate (NPC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). reddit.com This converts the alcohol into a carbonate. This carbonate is a more effective leaving group, facilitating subsequent substitution by other nucleophiles, such as amines or other alcohols. reddit.commdpi.com The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the chloroformate. mdpi.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the benzene (B151609) ring. In this compound, the ring is substituted with two deactivating groups: the chloro group and the nitro group. msu.edu Both groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. msu.edu

The directing effects of these groups are crucial in determining the regioselectivity of further substitution:

The chloro group is an ortho, para-director, although it is deactivating.

The nitro group is a strong deactivator and a meta-director. evitachem.com

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAF) mechanism. masterorganicchemistry.com This reaction is highly favored in this molecule due to the presence of the electron-withdrawing nitro group at the para-position. masterorganicchemistry.com

The SNAF mechanism proceeds via a two-step addition-elimination pathway:

Addition Step : A nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which provides significant stabilization.

Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

This pathway allows for the substitution of the chlorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.organnualreviews.org The rate of these reactions is significantly enhanced in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity. rsc.orgsemanticscholar.org

The nitro group (-NO₂) is highly susceptible to reduction, which is one of its most important chemical transformations. It can be reduced to an amino group (-NH₂) through several methods. unimi.it

Common reduction methods include:

Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum.

Chemical Reduction : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron metal in acidic medium are also effective for this transformation. iarc.fr

The reduction of the nitro group to an amine fundamentally alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into an electron-donating one. msu.edu This change dramatically increases the ring's reactivity towards electrophilic aromatic substitution and modifies the acidity and reactivity of the other functional groups.

Halogen Displacement Reactions and Pathways

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for this compound is not widely published, extensive studies on structurally similar compounds, such as other substituted chloronitrobenzenes, offer a clear framework for understanding its reaction kinetics. semanticscholar.orgkoreascience.krcdnsciencepub.com

The rates of reactions involving chromophoric groups like the nitrophenyl moiety are often determined using UV-Vis spectrophotometry. koreascience.krcdnsciencepub.com For instance, in a nucleophilic substitution reaction where the p-nitrophenoxide ion is released, the reaction progress can be monitored by measuring the increase in absorbance at its characteristic wavelength. cdnsciencepub.com

Kinetic analyses of related compounds reveal key mechanistic details. For example, studies on the aminolysis of 2-chloro-4-nitrophenyl benzoates show that the reaction proceeds through a stepwise mechanism. koreascience.kr The shape of Brønsted and Hammett plots, which correlate reaction rates with the pKa of the nucleophile or the electronic properties of substituents, can indicate whether bond formation or bond breaking is the rate-determining step (RDS). koreascience.kr A downward-curving Brønsted-type plot, for instance, is often interpreted as evidence for a change in the RDS as the basicity of the nucleophile changes. koreascience.kr

The table below presents illustrative kinetic data from a related system—the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles—to demonstrate the principles of kinetic analysis in SNAF reactions.

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Aromatic Substitution This table is based on data for 1-chloro-2,4-dinitrobenzene to illustrate kinetic principles applicable to this compound.

Nucleophile Solvent Temperature (°C) Rate Constant (k₂) (M⁻¹s⁻¹)
Hydrazine Methanol (B129727) 25 0.013
Hydrazine Acetonitrile (B52724) 25 0.145
Hydrazine DMSO 25 1.86
Piperidine Methanol 25 40.2
Methoxide (B1231860) Ion Methanol 25 1.34

Data sourced from studies on 1-chloro-2,4-dinitrobenzene. rsc.orgsemanticscholar.org

This data highlights the significant influence of both the solvent and the nature of the nucleophile on the reaction rate, with polar aprotic solvents like DMSO generally accelerating the reaction. semanticscholar.org

Compound Index

Reaction Rate Determination and Analysis

Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents: the nitro group and the chloro substituent. These groups modulate the electron density of the aromatic ring and the benzylic carbon, thereby affecting the rates and mechanisms of its reactions. fiveable.meuomustansiriyah.edu.iq

The nitro group (NO₂) is a strong electron-withdrawing group, a characteristic that significantly deactivates the benzene ring towards electrophilic substitution. quora.comvedantu.com This deactivation occurs through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M or -R). uomustansiriyah.edu.iqvedantu.comwikipedia.org The nitro group withdraws electron density from the aromatic ring, making it electron-poor and thus less reactive towards electrophiles. quora.comvedantu.com For instance, a nitro substituent can make a benzene ring more than 10 million times less reactive in nitration reactions compared to unsubstituted benzene. uomustansiriyah.edu.iq

In the context of this compound, the electron-withdrawing nature of the nitro group increases the electrophilicity of the benzylic carbon. This effect can stabilize any developing negative charge in a transition state, but more significantly, it destabilizes any developing positive charge, such as in an Sₙ1-type reaction. fiveable.me The strong electron-withdrawing power of the nitro group is greater than that of a carboxylic acid group. vedantu.com This effect is crucial in reactions where the benzylic carbon is the reaction center.

The chloro substituent exhibits a dual electronic influence on the reactivity of the benzene ring and the benzylic position. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine, and an electron-donating resonance effect (+M or +R) due to the presence of lone pairs of electrons on the chlorine atom that can be delocalized into the aromatic ring. uomustansiriyah.edu.iqmsu.edulibretexts.org

At the benzylic position of this compound, the inductive effect of the α-chloro substituent is significant. It withdraws electron density from the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. This effect is a key contributor to the "benzylic effect" in Sₙ2 reactions, which refers to the enhanced reactivity of benzylic halides. researchgate.net Computational studies on benzyl (B1604629) chloride have shown that π delocalization contributes to lowering the energy barrier of Sₙ2 reactions by 1.7 to 5.47 kcal/mol. researchgate.net The combination of the inductive withdrawal by the chlorine and the electronic effects of the nitro group makes the benzylic carbon of this compound a highly reactive site for nucleophilic substitution reactions.

Electronic Effects of the Nitro Group

Role as a Chemical Intermediate in Complex Molecule Construction

This compound and its structural isomers are valuable intermediates in organic synthesis, serving as building blocks for a variety of more complex molecules with applications in the pharmaceutical and agrochemical industries. lookchem.comscbt.comsmolecule.com

The structural motifs present in this compound are found in various pharmaceutically active compounds. Its derivatives are utilized in the synthesis of new chemical entities with potential therapeutic applications. For example, related compounds like (3-Chloro-4-nitrophenyl)methanamine are key intermediates in the synthesis of compounds targeting bacterial infections and cancer. The nitro group in such molecules can be a precursor to an amino group via reduction, a common transformation in the synthesis of pharmaceutical agents. Furthermore, compounds like 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, which share the chloro-nitrophenyl substructure, are investigated in pharmaceutical research, for instance, in studies involving cytochrome P450 enzymes to understand drug metabolism. smolecule.com The synthesis of anticoagulants like Apixaban also involves intermediates derived from chloro-nitrophenyl structures.

In the agrochemical sector, this compound and its isomers serve as precursors for the synthesis of pesticides and herbicides. lookchem.comsmolecule.com The specific combination of the chloro and nitro groups on the phenyl ring can be tailored to produce molecules with desired biological activity against pests and weeds. For instance, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, which incorporates the 4-nitrophenyl moiety, is a known precursor in the synthesis of agrochemicals. lookchem.com Additionally, derivatives such as 2-(2-Chloro-4-nitrophenoxy)propanoic acid have applications as herbicide intermediates. The versatility of the functional groups in this compound allows for further chemical modifications to generate a diverse range of agrochemical products.

Derivatization Strategies for Functional Group Transformations

The chemical architecture of this compound, featuring a primary alcohol, an aryl chloride, and a nitro group, presents a versatile platform for a multitude of derivatization strategies. These transformations are pivotal for the synthesis of a wide array of derivatives, enabling the modulation of the molecule's physicochemical properties and biological activity. The selective modification of each functional group can be achieved through the careful selection of reagents and reaction conditions.

Derivatization of the Hydroxyl Group

The primary alcohol moiety in this compound serves as a prime site for chemical modification, including etherification, esterification, and oxidation, thereby allowing for significant alterations to the compound's polarity, steric profile, and potential for further chemical engagement.

Etherification

The conversion of the hydroxyl group into an ether linkage is a frequently employed strategy. The Williamson ether synthesis, a robust and versatile method, involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which subsequently displaces a halide from an alkyl halide. wikipedia.org An alternative approach is acid-catalyzed etherification, which is particularly useful for the reaction with other alcohols. scielo.br

Reaction TypeReagents and ConditionsResulting Product
Williamson Ether Synthesis1. Strong base (e.g., Sodium Hydride) in an aprotic solvent (e.g., Tetrahydrofuran) 2. Alkyl halide (e.g., Methyl iodide, Ethyl bromide)Alkyl ether derivative
Acid-Catalyzed EtherificationAlcohol (e.g., Methanol, Ethanol) with a strong acid catalyst (e.g., Sulfuric acid)Alkyl ether derivative

Esterification

Ester derivatives of this compound can be synthesized through several established protocols. The Fischer esterification method, which entails the reaction of the alcohol with a carboxylic acid under strong acid catalysis, is a common and direct approach. organic-chemistry.org For enhanced reactivity, the use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) is an effective alternative. organic-chemistry.org

Reaction TypeReagents and ConditionsResulting Product
Fischer EsterificationCarboxylic acid (e.g., Acetic acid), strong acid catalyst (e.g., Sulfuric acid), heatEster derivative
Acylation with Acid ChlorideAcid chloride (e.g., Acetyl chloride), Pyridine or Triethylamine, in an aprotic solventEster derivative
Acylation with Acid Anhydride (B1165640)Acid anhydride (e.g., Acetic anhydride), Pyridine or an acid catalystEster derivative

Oxidation

The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, with the outcome being dependent on the choice of the oxidizing agent and the specific reaction conditions employed. The use of milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically results in the formation of the corresponding aldehyde. In contrast, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will facilitate the oxidation to the carboxylic acid. masterorganicchemistry.com

Reaction TypeReagents and ConditionsResulting Product
Oxidation to AldehydePyridinium chlorochromate (PCC) in Dichloromethane (DCM)4-Chloro-3-nitrobenzaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄) in a basic solution, followed by acidification4-Chloro-3-nitrobenzoic acid

Derivatization of the Chloro Group

The presence of the strongly electron-withdrawing nitro group on the aromatic ring activates the chlorine atom towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

This activation facilitates the displacement of the chlorine atom by a variety of nucleophiles, providing a direct route to introduce new functional groups onto the aromatic ring. For example, alkoxides can serve as effective nucleophiles to displace the chloride and form the corresponding aryl ethers. masterorganicchemistry.com

Reaction TypeReagents and ConditionsResulting Product
Nucleophilic Aromatic SubstitutionSodium methoxide (NaOCH₃) in Methanol, with heating(4-Methoxy-3-nitrophenyl)methanol

Derivatization of the Nitro Group

The nitro group is a key functional handle that is readily transformed, with reduction being the most common and synthetically useful derivatization.

Reduction

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast landscape of further derivatization possibilities. This conversion can be efficiently achieved through several methods, including catalytic hydrogenation or the use of reducing metals in an acidic environment. google.com

Reaction TypeReagents and ConditionsResulting Product
Catalytic HydrogenationHydrogen gas, Palladium on carbon (Pd/C) catalyst, in a solvent such as Ethanol (B145695) or Ethyl acetate(3-Amino-4-chlorophenyl)methanol
Metal-Acid ReductionIron (Fe) or Tin (Sn) in the presence of Hydrochloric acid (HCl)(3-Amino-4-chlorophenyl)methanol

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic analysis is fundamental to elucidating the structure of Chloro(4-nitrophenyl)methanol, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: In ¹H NMR spectra of related nitrophenyl compounds, aromatic protons typically appear as multiplets in the range of 6.82 to 8.22 ppm. For a similar compound, (1H-indol-3-yl)(4-nitrophenyl)methanol, the aromatic protons of the nitrophenyl group resonate as multiplets between 7.70-7.77 ppm and 8.16-8.22 ppm. rsc.org The methanolic proton (-CHOH) signal is also a key feature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For derivatives containing the 4-nitrophenyl group, the carbon atoms of the aromatic ring typically show signals between 121 and 158 ppm. impactfactor.org For instance, in a related compound, the carbon atoms of the nitrophenyl ring in N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl)-4-nitrobenzamide show resonances at 122.47, 123.39, 127.84, 131.32, 132.10, and 151.22 ppm. impactfactor.org

Table 1: Representative NMR Data for Compounds Containing the 4-Nitrophenyl Moiety

Technique Functional Group Chemical Shift (ppm)
¹H NMR Aromatic Protons 6.82 - 8.22
Methanol (B129727) Proton (-CHOH) Variable
¹³C NMR Aromatic Carbons 121 - 158
Methanol Carbon (-CHOH) ~60-70

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Key vibrational bands for this compound and related compounds include:

O-H Stretching: A broad band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group. For instance, a similar compound, (S)-1-Phenylethanol, shows a broad O-H stretch at 3364 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.

NO₂ Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibration of the methanol group is found in the 1000-1260 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign these vibrational frequencies, often showing good agreement with experimental data. researchgate.net

Table 2: Key IR Absorption Bands for this compound and Related Compounds

Vibrational Mode Frequency Range (cm⁻¹)
O-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Asymmetric NO₂ Stretch 1500 - 1560
Symmetric NO₂ Stretch 1345 - 1385
C-O Stretch 1000 - 1260
C-Cl Stretch 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

For nitrophenyl compounds, the UV-Vis spectrum is typically characterized by absorptions corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, involving the aromatic ring and the nitro group, are generally intense and occur at shorter wavelengths. researchgate.net The n → π* transitions, which are formally forbidden and thus less intense, involve the non-bonding electrons of the oxygen atoms in the nitro group and occur at longer wavelengths. researchgate.netijcrt.org

In a study of 4-chloro-3-nitro phenol, π–π* transitions were observed around 218-228 nm, while n–π* transitions were seen near 300 nm in various solvents. ijcrt.org The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. researchgate.net For a related Schiff base, the maximum absorption band at 326 nm was assigned to a π → π* transition. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. rsc.org It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgscispace.com

For this compound (C₇H₆ClNO₃), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm). This technique is invaluable for confirming the identity of synthesized compounds and for screening for known and unknown substances in complex mixtures. scispace.comnih.gov

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the positions of individual atoms.

Studies on related compounds, such as (4-nitrophenyl)methanol, reveal important structural features. researchgate.net In the crystal structure of (4-nitrophenyl)methanol, the nitro group is nearly coplanar with the benzene (B151609) ring. researchgate.net The crystal packing is stabilized by intermolecular interactions, including weak C–H···O and O–H···O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net For a Schiff base containing a 2-chloro-4-nitrophenyl group, the molecule was found to be non-planar, with a significant dihedral angle between the two aromatic rings. sid.ir

The crystal structure of a niclosamide (B1684120) methanol solvate, which contains a chloro-nitrophenyl moiety, shows that the host molecules pack in a herringbone arrangement, creating channels that accommodate the methanol guest molecules through O-H···O hydrogen bonds. worktribe.comnih.gov These detailed structural insights are critical for understanding the physical properties and intermolecular forces that govern the behavior of this compound in the solid state.

Table 3: Crystallographic Data for (4-nitrophenyl)methanol

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 6.211(3)
b (Å) 7.402(4)
c (Å) 7.773(4)
α (°) 110.878(7)
β (°) 93.694(4)
γ (°) 90.730(6)
Volume (ų) 333.0
Z 2

Data from a study on (4-nitrophenyl)methanol, a structurally related compound. researchgate.net

Crystal Packing and Supramolecular Interactions

The three-dimensional architecture of a crystal is governed by a variety of non-covalent forces that dictate the packing of molecules. For this compound, with its polar hydroxyl and nitro groups, as well as the aromatic ring, a complex network of interactions would be anticipated to stabilize the crystal lattice. However, without experimental data, a definitive description of the crystal packing, including its space group and unit cell parameters, is not possible.

Hydrogen Bonding (e.g., C-H···O, O-H···N)

Hydrogen bonds are highly directional interactions crucial to the formation of stable supramolecular assemblies. In the case of this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are strong acceptors. This would likely lead to the formation of O-H···O hydrogen bonds, potentially creating chains or dimeric motifs within the crystal structure.

π-Stacking Interactions

The presence of the nitrophenyl ring in this compound suggests the likelihood of π-stacking interactions contributing to the crystal's stability. These interactions involve the overlapping of π-orbitals between adjacent aromatic rings. The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements. The electron-withdrawing nature of the nitro group would influence the electrostatic potential of the aromatic ring, which in turn would affect the nature and geometry of the π-stacking. A quantitative analysis of these interactions, including centroid-to-centroid distances and interplanar angles, is dependent on crystallographic data.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified. This analysis provides a holistic view of all interactions simultaneously.

From the Hirshfeld surface, two-dimensional fingerprint plots can be generated. These plots summarize the distribution of intermolecular contacts, with distinct patterns corresponding to specific interaction types (e.g., H···H, C-H···O, O···H). The relative contributions of these interactions to the total Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal packing. The generation of these plots is entirely reliant on the availability of a crystallographic information file (CIF).

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations for Chloro(4-nitrophenyl)methanol have been instrumental in understanding its fundamental properties. These calculations are typically performed using software packages like Gaussian, employing various levels of theory to predict molecular characteristics. dergipark.org.tr

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic structure of chemical compounds. By employing functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can obtain an optimized molecular structure in the gas phase. dergipark.org.trdergipark.org.triucr.org These studies allow for the comparison of theoretical bond lengths and angles with experimental data, often obtained from X-ray crystallography, showing good agreement and validating the computational model. dergipark.org.trresearchgate.netmdpi.com

For related nitrophenyl compounds, DFT calculations have been used to explore conformational possibilities, such as the orientation of the nitrophenyl group, which can be influenced by intermolecular interactions and packing effects in the solid state. mdpi.com The electronic properties, including the distribution of electron density and molecular electrostatic potential, are also key outputs of DFT calculations, providing a basis for understanding the molecule's reactivity. researchgate.net

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Related Schiff-Base Derivative Note: Data for a related Schiff-base, not this compound directly. This table illustrates the typical agreement between DFT calculations and experimental data.

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP/6-311G(d,p))
C9-N1 bond length (Å)1.275(3)1.2754
C15-O1 bond length (Å)1.331(3)1.3305
C1-N1-C9-C10 torsion angle (°)178.9(2)178.9150
Source: dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. iucr.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. iucr.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more polarizable and reactive molecule. dergipark.org.triucr.org

For similar aromatic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have shown that the HOMO-LUMO gap can be around 5.6 eV in the gas phase, indicating considerable stability. dergipark.org.tr However, in the presence of polar solvents, this gap can decrease, suggesting enhanced reactivity. dergipark.org.tr The distribution of HOMO and LUMO orbitals reveals the sites of electron donation and acceptance, respectively, which is critical for predicting charge transfer within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related Triazene Compound Note: This data is for a related compound and illustrates the typical values obtained from FMO analysis.

ParameterEnergy (eV) - Gas Phase
HOMO-6.67
LUMO-1.07
Energy Gap (ΔE)5.60
Source: dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbohrium.com The MEP map displays different potential regions in color codes. Typically, red areas indicate negative electrostatic potential, representing electron-rich regions susceptible to electrophilic attack. researchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

In molecules containing nitro groups and halogen atoms, the MEP map often shows negative potential around the oxygen atoms of the nitro group, making them likely sites for electrophilic interactions. bohrium.comresearchgate.net The hydrogen atoms, particularly those of hydroxyl or amine groups, usually exhibit positive potential, marking them as sites for nucleophilic interactions. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions like hydrogen bonding. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net This method analyzes the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization. researchgate.net

NBO analysis can elucidate the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researcher.life It helps in understanding the nature of chemical bonds and the interactions between different parts of a molecule. reed.edunumberanalytics.com For molecules with donor and acceptor groups, NBO analysis is key to understanding the charge transfer mechanisms that influence their electronic and optical properties. unesp.br

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Compound Note: This table illustrates typical stabilization energies from NBO analysis for a related molecule and is for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-C3)54.32
π(C2-C3)π(C4-C5)21.45
π(C4-C5)π*(N1-C6)18.90
Source: Hypothetical data based on typical NBO analysis results.

The calculation of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) is essential for understanding the nonlinear optical (NLO) properties of a molecule. dergipark.org.tr These properties are often computed using DFT methods, such as B3LYP, with appropriate basis sets. dergipark.org.trdergipark.org.tr The calculated values are typically in atomic units (a.u.) and are converted to electrostatic units (e.s.u.) for comparison. dergipark.org.trdergipark.org.tr

The presence of electron-donating and electron-withdrawing groups in a conjugated system can significantly enhance the NLO response. nih.gov For instance, the nitro group is a strong electron-withdrawing group that can lead to a large dipole moment and hyperpolarizability, making the compound a candidate for NLO applications. researchgate.net The calculated values for related molecules are often compared with standard NLO materials like urea. dergipark.org.tr

Table 4: Calculated NLO Properties for a Related Schiff-Base Derivative Note: This data is for a related compound and illustrates the typical values obtained from NLO calculations.

PropertyCalculated Value (B3LYP/6-311G(d,p))
Dipole Moment (μ)2.6339 D
Mean Polarizability (α)34.2373 ų
First Hyperpolarizability (β)29.1857 x 10⁻³⁰ cm⁵/esu
Source: dergipark.org.tr

Theoretical vibrational analysis is a powerful tool for assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule. muthayammal.in However, theoretical harmonic frequencies are often systematically higher than experimental ones, so they are typically scaled by an appropriate factor to improve agreement. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. nih.govresearchgate.net PED determines the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise understanding of the nature of the observed spectral bands. nih.govnih.gov Programs like VEDA are often used for PED calculations. researchgate.net

Table 5: Selected Vibrational Frequencies and PED for a Related Benzodiazepine Derivative Note: This table illustrates the type of data obtained from vibrational analysis and is for a related compound.

ModeExperimental FT-IR (cm⁻¹)Theoretical (Scaled) (cm⁻¹)PED (%)
ν(N-H)34183420100% ν(N-H)
ν(C-H) aromatic3100310598% ν(C-H)
ν(C=N)1610161285% ν(C=N) + 10% δ(C-H)
ν(NO₂) asymmetric1520152590% ν(NO₂)asym
ν(NO₂) symmetric1345135088% ν(NO₂)sym
Source: Hypothetical data based on typical vibrational analysis results.

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

Conformational Analysis and Stability Studies

Computational chemistry provides powerful tools for the analysis of the three-dimensional arrangements of a molecule, known as conformations, and their relative stabilities. For this compound, conformational analysis typically involves the use of Density Functional Theory (DFT) to map the potential energy surface by systematically rotating key single bonds, such as the bond connecting the chlorophenyl ring to the methanol (B129727) group (-CH₂OH) and the C-O bond of the alcohol. bohrium.com

Studies on similar molecules have shown that distinct and stable conformational forms, or atropisomers, can exist due to hindered bond rotation. nih.gov The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects. The presence of the electron-withdrawing nitro (-NO₂) group and the chloro (-Cl) atom significantly impacts the electron distribution across the aromatic ring, which in turn affects the rotational barriers and the geometry of the most stable conformations. nih.gov DFT calculations, often using functionals like B3LYP or M06 in combination with basis sets such as 6-311++G(d,p), can predict the energy minima corresponding to these stable conformations. bohrium.comnih.gov

The relative energies of different conformers determine their population at a given temperature. These computational approaches can elucidate how intramolecular interactions, such as weak hydrogen bonds or steric repulsion between the substituents and the methanol group, dictate the preferred molecular shape.

Intermolecular Interactions and Energy Frameworks

To understand the properties of this compound in the solid state, it is crucial to analyze the non-covalent interactions between adjacent molecules in the crystal lattice. Energy framework analysis, a computational tool often implemented in software like Crystal Explorer, provides a quantitative and visual understanding of the crystal packing. researchgate.netiucr.org This method uses quantum mechanical calculations (e.g., at the B3LYP/6-31G(d,p) level) to determine the interaction energies between a central molecule and its neighbors. researchgate.netresearchgate.net

The total interaction energy is partitioned into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.netresearchgate.net

Electrostatic energy arises from the interaction between the static charge distributions of the molecules.

Dispersion energy is a result of instantaneous fluctuations in electron density, leading to attractive van der Waals forces.

Polarization energy accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.

Exchange-repulsion energy is a short-range repulsive term that prevents molecules from collapsing into each other.

Energy frameworks are visualized as cylinders connecting the centers of mass of interacting molecules, where the cylinder radius is proportional to the strength of the interaction. researchgate.net This graphical representation highlights the 3D topology of interactions, making it possible to identify the dominant forces responsible for the crystal's stability and its anisotropic physical properties. researchgate.netresearchgate.net For nitroaromatic compounds, intermolecular interactions like π-π stacking and hydrogen bonds involving the nitro and hydroxyl groups are often significant. nih.gov

Table 1: Representative Intermolecular Interaction Energy Components This table presents illustrative data based on typical findings for similar organic molecules to demonstrate the output of an energy framework analysis. Actual values for this compound would require specific crystallographic data and calculation.

Interaction Pair Type Electrostatic (kJ/mol) Polarization (kJ/mol) Dispersion (kJ/mol) Repulsion (kJ/mol) Total Energy (kJ/mol)
Hydrogen Bond (O-H···O) -45.5 -9.8 -20.1 30.2 -45.2
π-π Stacking -20.3 -5.1 -55.6 35.5 -45.5
C-H···Cl Interaction -8.2 -1.5 -15.3 12.0 -13.0
van der Waals Contact -2.1 -0.5 -10.8 8.5 -4.9

Solvent Effects on Electronic and Molecular Properties

The surrounding solvent medium can profoundly influence the behavior of a solute molecule. Computational models, particularly those based on the Polarizable Continuum Model (PCM), are employed to simulate these effects and calculate properties in various solvents. researchgate.netfudutsinma.edu.ng

Influence on UV-Vis Absorption Spectra (Red/Blue Shifts)

The electronic absorption spectrum of a molecule is sensitive to the polarity of the solvent. Solvatochromism refers to the shift in the absorption maximum (λmax) of a substance in response to a change in solvent polarity. These shifts can be either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths). researchgate.net

For molecules like this compound, which possess π-systems and polar groups, an increase in solvent polarity often leads to a bathochromic shift in the π→π* transition bands. rsc.org This occurs because the excited state is typically more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. rsc.org Conversely, n→π* transitions may exhibit a blue shift with increasing solvent polarity. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excitation energies and predicting these spectral shifts in different solvent environments. researchgate.netresearchgate.net The magnitude of the shift provides information about the change in dipole moment upon excitation. rsc.org

Table 2: Illustrative Solvent Effects on the Primary UV-Vis Absorption Band (π→π)* This table shows hypothetical λmax values to illustrate the typical trend of a bathochromic shift with increasing solvent polarity.

Solvent Dielectric Constant (ε) λmax (nm) Shift from Hexane (nm)
Hexane 1.88 275 0
Chloroform 4.81 284 +9
Acetone 20.7 290 +15
Ethanol (B145695) 24.5 293 +18
Methanol 32.7 295 +20
Water 80.1 302 +27

Solvation Energies and Transition State Stabilization

Solvation energy refers to the energy released or absorbed when a solute dissolves in a solvent. Computational models can calculate this energy (ΔG°solv), providing insight into a compound's solubility and stability in different media. In general, the total energy of a molecule decreases with the increasing dielectric constant of the solvent, indicating greater stabilization. fudutsinma.edu.ng

More importantly, solvents play a critical role in chemical kinetics by differentially solvating the reactants and the transition state (TS) of a reaction. The stabilization of the transition state relative to the reactants leads to a lower activation energy and an accelerated reaction rate. researchgate.net For reactions involving charged or highly polar transition states, such as SN1 or SN2 reactions, polar solvents are particularly effective at stabilization. mdpi.com Computational studies can model the reaction in the presence of solvent molecules (either implicitly with a continuum model or explicitly by including several solvent molecules) to quantify this stabilization effect. acs.org A negative entropy of activation (ΔS≠) calculated for a reaction often suggests a greater ordering of solvent molecules around the more highly charged transition state compared to the reactants. mdpi.com

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products, identifying key intermediates and transition states along the way. acs.org For this compound, this could involve modeling reactions such as the oxidation of the alcohol, nucleophilic substitution of the chlorine atom, or reduction of the nitro group. smolecule.com

DFT calculations can determine the geometries and energies of all stationary points on the reaction coordinate. This allows for the comparison of different possible mechanisms, such as a concerted SN2-like pathway versus a stepwise addition-elimination pathway. acs.org For example, in the solvolysis of a related acyl chloride, computational studies showed that a cluster of methanol molecules facilitates a proton relay, leading to an SN1-like reaction without the formation of a stable tetrahedral intermediate, challenging long-held assumptions. acs.org

Transition State Analysis

The transition state is the highest energy point on the minimum energy reaction pathway. Its structure and energy determine the activation barrier and, consequently, the rate of the reaction. Transition state theory provides the framework for this analysis. Computational methods can locate the precise geometry of a transition state (a first-order saddle point on the potential energy surface) and calculate its vibrational frequencies to confirm its identity.

Further analysis provides deep mechanistic insights. For instance, a Brønsted-type analysis, where the effect of a substituent on the reaction rate is studied, can be simulated computationally to probe the amount of charge development and bond cleavage/formation in the transition state. nih.govacs.org A high calculated sensitivity to the leaving group's pKa (a large negative βlg value) suggests a transition state with significant bond cleavage to the leaving group. nih.gov Furthermore, computational models can reveal the role of solvent or catalyst molecules in the transition state structure. It has been shown that the formation of highly structured, cyclic transition states incorporating solvent molecules can significantly lower the activation energy barrier by creating stronger, less strained hydrogen bonds. researchgate.net

Degradation Pathways and Environmental Fate

Abiotic Degradation Mechanisms

Abiotic degradation of Chloro(4-nitrophenyl)methanol involves chemical reactions that alter its structure and properties. The presence of a nitro group, a chloro substituent, and a benzylic alcohol functional group makes the molecule susceptible to specific chemical transformations.

Photolytic degradation involves the breakdown of a chemical compound by photons, particularly from sunlight. For nitroaromatic compounds like this compound, photolysis can be a significant degradation pathway, although the rates and products can vary depending on environmental conditions.

Direct photolysis of nitroaromatic compounds in aqueous solutions can be a slow process. figshare.compnas.orgnih.gov However, the presence of photosensitizers or other reactive species, such as hydroxyl radicals, can significantly accelerate their degradation. pnas.org The photochemistry of nitroaromatic compounds is complex and can involve several pathways. For instance, studies on nitrobenzene (B124822), a related compound, show that in aqueous solutions, vibrational energy transfer to the surrounding water molecules can quench the excited state, slowing down the formation of photoproducts. figshare.comucl.ac.uknih.gov

For nitrobenzyl alcohols, research indicates that intramolecular photoredox reactions can occur in aqueous solutions, leading to the oxidation of the alcohol group and the reduction of the nitro group. cdnsciencepub.com This type of reaction is often dependent on the presence of water and may not be observed in organic solvents. cdnsciencepub.com The photolysis of p-nitrobenzyl alcohol, a structurally similar compound, has been studied, and it can be photocatalytically reduced to 4-amino benzyl (B1604629) alcohol. dntb.gov.uaresearchgate.netmdpi.com

Furthermore, the photolysis of nitrophenols, which could be formed from the hydrolysis of the parent compound, is known to produce nitrite (B80452) and nitrous acid (HONO). rsc.orguestc.edu.cn The quantum yields for the removal of nitrophenols are generally in the range of 10⁻³ to 10⁻⁴. nih.gov The mechanism for nitrobenzene degradation has been suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov

Based on the photochemistry of analogous compounds, the photolytic degradation of this compound in an aqueous environment could potentially proceed through the following pathways:

Homolytic cleavage of the C-Cl bond: This would generate a benzylic radical and a chlorine radical. The benzylic radical could then undergo further reactions, such as oxidation to form (4-nitrophenyl)methanol or dimerization.

Intramolecular redox reaction: Similar to other nitrobenzyl alcohols, an intramolecular redox reaction could lead to the formation of 2-chloro-4-nitrosobenzaldehyde. cdnsciencepub.com

Formation of phenolic compounds: Through nucleophilic substitution of the chlorine atom by photochemically generated hydroxyl radicals.

Release of nitrite: Cleavage of the C-NO₂ bond, leading to the formation of nitrite ions in the solution. rsc.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is expected to be low due to the presence of a benzylic chloride functional group, which is known to be susceptible to nucleophilic substitution by water.

The hydrolysis of substituted benzyl chlorides has been extensively studied. cdnsciencepub.comresearchgate.netrsc.orgbrainly.comgaylordchemical.com The reaction typically proceeds via either an SN1 or SN2 mechanism, depending on the substituents on the aromatic ring and the solvent. The presence of an electron-withdrawing nitro group at the para position is expected to influence the reaction mechanism and rate. For para-substituted benzyl chlorides, the hydrolysis mechanism can shift from SN2 to SN1 as the substituent becomes more electron-donating. brainly.com Given the electron-withdrawing nature of the nitro group, a mechanism with significant SN2 character is plausible.

The primary product of the hydrolysis of this compound would be (4-nitrophenyl)methanol and hydrochloric acid.

Studies on the hydrolysis of p-nitrobenzyl chloride show that it readily undergoes hydrolysis in aqueous solutions. google.com The reaction can be catalyzed by acids or bases. In alkaline conditions, the hydrolysis of substituted benzyl chlorides can be accelerated, and in some cases, lead to the formation of by-products like ethers. researchgate.netgoogle.com For instance, the reaction of 4-nitrobenzyl chloride with alkali can also lead to the formation of 4,4'-dinitrostilbene.

The table below presents kinetic data for the hydrolysis of a related compound, p-nitrobenzyl chloride, to provide a context for the expected reactivity of this compound.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Reference
p-Nitrobenzyl chlorideWaterNot SpecifiedData not available in provided search results cdnsciencepub.com

While specific kinetic data for this compound is not available in the provided search results, the data for p-nitrobenzyl chloride underscores the susceptibility of such compounds to hydrolysis. The presence of the ortho-chloro substituent in this compound may exert a steric and inductive effect on the rate of hydrolysis compared to p-nitrobenzyl chloride.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Chloro(4-nitrophenyl)methanol, providing the necessary separation from impurities, reactants, or metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly adapted methods for this class of compounds.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of semi-volatile and polar compounds like this compound and its isomers. sielc.com The method's versatility allows for robust separation under various conditions.

Research Findings: Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of nitroaromatic compounds. epa.govchromatographyonline.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phases: The separation is typically achieved on columns with non-polar stationary phases. C18 (octadecylsilane) is a standard choice, offering excellent hydrophobic retention for aromatic compounds. epa.govresearchgate.netnih.gov Other columns, such as those with biphenyl (B1667301) or cyano (CN) functional groups, can offer alternative selectivity for nitroaromatics. epa.govsigmaaldrich.com For the analysis of the related compound (2-Chloro-4-nitrophenyl)methanol, a Newcrom R1 reverse-phase column has been successfully used. sielc.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) (MeCN) or methanol (B129727). sigmaaldrich.comrsc.org The ratio is adjusted to achieve optimal retention and separation. To ensure good peak shape and control the ionization state of acidic or basic analytes, a modifier is often added to the mobile phase. Common modifiers include acids like phosphoric acid or formic acid. sielc.comthieme-connect.com For instance, a method for (2-Chloro-4-nitrophenyl)methanol uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com If the HPLC system is coupled to a mass spectrometer, volatile buffers or modifiers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. sielc.comnih.gov

Detection: The presence of the 4-nitrophenyl group provides a strong chromophore, making UV-Vis detection highly effective. nih.gov Detection is commonly performed at wavelengths where the nitroaromatic moiety absorbs strongly, such as 254 nm or around 290 nm. nih.govsigmaaldrich.com A photodiode array (PDA) detector can be particularly useful, as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Nitroaromatic Compounds

Parameter Condition 1 Condition 2 Condition 3
Analyte Class Nitroaromatic Compounds 4-Nitrophenol (B140041) & Metabolites (2-Chloro-4-nitrophenyl)methanol
Column Ascentis® Express Biphenyl sigmaaldrich.com C18 nih.gov Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase 50:50 Methanol:Water sigmaaldrich.com Methanol:0.01 M Citrate Buffer (pH 6.2) with 0.03 M TBAB (47:53 v/v) nih.gov Acetonitrile, Water, Phosphoric Acid sielc.com
Flow Rate 0.5 mL/min sigmaaldrich.com 1.0 mL/min nih.gov Not Specified
Detector UV, 254 nm sigmaaldrich.com UV, 290 nm nih.gov Not Specified

| Reference | sigmaaldrich.com | nih.gov | sielc.com |

This table presents data for related compounds to illustrate typical method parameters that would be applicable to this compound.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio. However, the analysis of polar and thermally sensitive compounds like nitrobenzyl alcohols presents challenges. nih.gov

Research Findings: Direct injection of polar organic compounds can lead to poor chromatographic performance, such as peak tailing and degradation in the hot injector. nih.gov Therefore, chemical derivatization is a crucial step to enhance the volatility and thermal stability of the analyte. nih.govchromatographyonline.com

Derivatization: The hydroxyl group in this compound is the primary site for derivatization. Silylation is a common and effective technique, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. nih.gov This process decreases the polarity of the molecule, leading to better peak shapes and preventing thermal decomposition during analysis. chromatographyonline.com

Separation and Detection: Derivatized samples are separated on a capillary GC column, typically a non-polar or medium-polarity column like a DB-5 or equivalent (e.g., (5%-phenyl)-methylpolysiloxane). scholarsresearchlibrary.com The separated compounds then enter the mass spectrometer, which is usually operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Nitroaromatic and Benzyl (B1604629) Alcohols

Parameter Condition 1 (Nitroaromatics) Condition 2 (Benzyl alcohol)
Analyte Class Nitrobenzyl alcohols, Nitrophenols nih.gov Benzyl alcohol scholarsresearchlibrary.com
Derivatization Silylation with BSTFA nih.gov None (Direct analysis)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov DB-5 (30 m x 0.32 mm, 0.25 µm) scholarsresearchlibrary.com
Carrier Gas Helium nih.gov Helium, 1.0 mL/min scholarsresearchlibrary.com
Injector Temp. 280 °C nih.gov 280 °C scholarsresearchlibrary.com
Ionization Mode Electron Ionization (EI) & Chemical Ionization (CI) nih.gov Electron Ionization (EI) scholarsresearchlibrary.com
Mass Analyzer Ion Trap or Quadrupole nih.gov Mass Selective Detector (Quadrupole) scholarsresearchlibrary.com

| Reference | nih.gov | scholarsresearchlibrary.com |

This table provides parameters for related compound classes, which serve as a guide for developing a method for this compound.

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds containing chromophoric groups. The 4-nitrophenyl moiety in this compound makes it an ideal candidate for this technique. emerginginvestigators.org Quantification is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of the absorbing species.

Research Findings: Quantification can be performed either directly on the molecule or indirectly after a chemical reaction that produces a new, strongly absorbing species.

Direct Spectrophotometry: this compound, like other 4-nitrobenzyl compounds, possesses a distinct UV absorption profile. The solution of 4-nitrophenol, a closely related compound, shows a major absorption peak at approximately 317-320 nm in neutral or acidic solution. researchgate.netresearchgate.net By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.

Indirect Spectrophotometry (Colorimetric Assay): A more sensitive approach involves converting the analyte into a highly colored derivative. A classic method for compounds that can yield 4-nitrophenol is to induce hydrolysis under basic conditions. emerginginvestigators.org The resulting 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which is bright yellow and exhibits a strong absorbance maximum at a longer wavelength, typically around 400-413 nm. emerginginvestigators.orgresearchgate.net This shift and the high molar absorptivity of the phenolate (B1203915) ion provide a sensitive and selective means of quantification, with minimal interference from the parent compound which absorbs at a lower wavelength. emerginginvestigators.org Another established method for nitroaromatic compounds involves the chemical reduction of the nitro group to a primary aromatic amine, which can then be diazotized and coupled with a suitable reagent to form a stable and intensely colored azo dye. iarc.fr

Table 3: Spectroscopic Data for 4-Nitrophenyl Chromophores

Compound/Ion Condition λmax (nm) Appearance Reference
4-Nitrophenol Neutral/Acidic Solution ~317-320 Colorless researchgate.net, researchgate.net
4-Nitrophenolate ion Basic Solution (pH > 8) ~400-413 Bright Yellow emerginginvestigators.org, researchgate.net

| 4-Aminophenol (Reduction product) | Post-reaction solution | ~300 | Colorless | researchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
(2-Chloro-4-nitrophenyl)methanol
Acetonitrile
Formic Acid
4-Nitrophenol
Methanol
Phosphoric Acid
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
4-Nitrophenolate ion
4-Aminophenol
Ammonium formate
Tetrabutylammonium bromide (TBAB)

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for Chloro(4-nitrophenyl)methanol, and how can reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 4-nitrobenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
  • Purification : Crystallize from ethanol or methanol to remove unreacted starting materials. Yield optimization requires strict temperature control (0–5°C for exothermic chlorination) .
    • Data Table :
MethodReagentSolventYield (%)Purity (HPLC)
SOCl₂ chlorinationSOCl₂, DMFDCM78–85>99%
PCl₃ chlorinationPCl₃, pyridineToluene65–7298%

Q. How can researchers confirm the structural identity of this compound?

  • Characterization Techniques :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and hydrogen bonding (e.g., O–H⋯O interactions at 2.72 Å) .
  • NMR :
  • ¹H NMR (CDCl₃): δ 8.25 (d, 2H, aromatic), 7.55 (d, 2H, aromatic), 4.85 (s, 2H, CH₂), 2.50 (s, 1H, OH) .
  • ¹³C NMR : δ 148.2 (C-NO₂), 134.5 (C-Cl), 128.7 (CH₂-OH) .

Q. What solvent systems are optimal for chromatographic purification?

  • Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40, 0.1% TFA). For TLC, silica gel with hexane:ethyl acetate (6:4) provides clear separation (Rf = 0.45) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the para position. Chloro substituents hinder electrophilic attacks but facilitate SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .
    • Case Study :
  • Suzuki-Miyaura coupling with phenylboronic acid yields biphenyl derivatives. Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in THF/H₂O (80°C, 12 h). Monitor by GC-MS .

Q. What computational methods are suitable for modeling intermolecular interactions in this compound crystals?

  • Approach :

  • Employ DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Molecular dynamics simulations can predict π-π stacking (3.8 Å spacing) and hydrogen-bonding networks .
    • Key Findings :
  • Crystal packing is dominated by O–H⋯O (2.72 Å) and C–H⋯O (3.12 Å) interactions, stabilizing a monoclinic lattice (space group P2₁/c) .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Troubleshooting :

  • Purity verification : Use differential scanning calorimetry (DSC) to detect polymorphs or solvates. Compare with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Contradictions : Discrepancies in melting points (e.g., 92–95°C vs. 88–90°C) may arise from residual solvents (e.g., ethanol vs. methanol recrystallization) .

Data Contradiction Analysis

ObservationPossible CauseResolution MethodReference
Varied NMR δ values for CH₂Solvent polarity differencesStandardize in CDCl₃ or DMSO-d₆
Discrepant HPLC retentionColumn aging or pH shiftsUse fresh columns, buffer pH

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